
4,4'-Thiobis(2-isopropyl-5-methylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Thiobis(2-isopropyl-5-methylphenol) is a chemical compound known for its antioxidant properties. It is a sulfur-containing phenolic compound, often used in various industrial applications due to its stability and effectiveness in preventing oxidation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Thiobis(2-isopropyl-5-methylphenol) typically involves the reaction of 2-isopropyl-5-methylphenol with sulfur or sulfur-containing compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the thiobis linkage.
Industrial Production Methods
In industrial settings, the production of 4,4’-Thiobis(2-isopropyl-5-methylphenol) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Thiobis(2-isopropyl-5-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenolic compound.
Wissenschaftliche Forschungsanwendungen
4,4’-Thiobis(2-isopropyl-5-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the production of stabilizers for plastics and rubbers, enhancing the durability and lifespan of these materials.
Wirkmechanismus
The antioxidant mechanism of 4,4’-Thiobis(2-isopropyl-5-methylphenol) involves the scavenging of free radicals and the inhibition of oxidative chain reactions. The phenolic groups donate hydrogen atoms to free radicals, neutralizing them and preventing further oxidative damage. The sulfur atom in the thiobis linkage also plays a role in stabilizing the compound and enhancing its antioxidant activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymol (2-isopropyl-5-methylphenol): A monoterpene phenol with similar antioxidant properties.
Carvacrol (5-isopropyl-2-methylphenol): Another phenolic compound with antimicrobial and antioxidant activities.
Bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide: A similar sulfur-containing phenolic compound used as an antioxidant.
Uniqueness
4,4’-Thiobis(2-isopropyl-5-methylphenol) is unique due to its thiobis linkage, which enhances its stability and effectiveness as an antioxidant compared to other similar phenolic compounds. This structural feature allows it to provide superior protection against oxidative degradation in various applications.
Eigenschaften
CAS-Nummer |
24742-37-8 |
|---|---|
Molekularformel |
C20H26O2S |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
4-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)sulfanyl-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C20H26O2S/c1-11(2)15-9-19(13(5)7-17(15)21)23-20-10-16(12(3)4)18(22)8-14(20)6/h7-12,21-22H,1-6H3 |
InChI-Schlüssel |
HUZYJNBLZPDJPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C(C)C)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


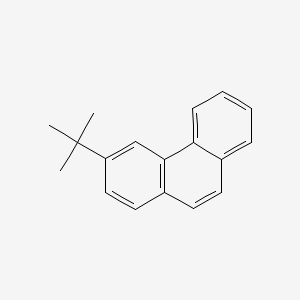
![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)

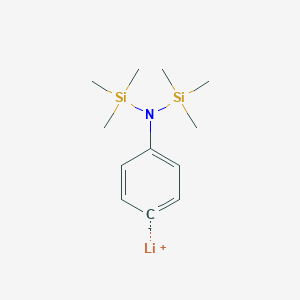
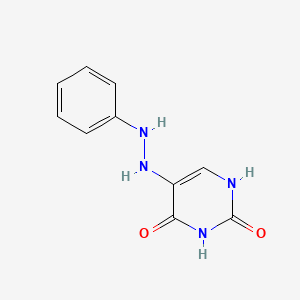
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
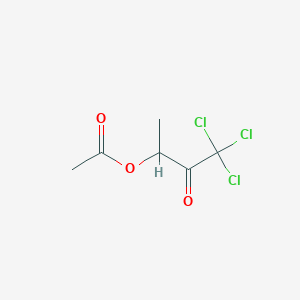


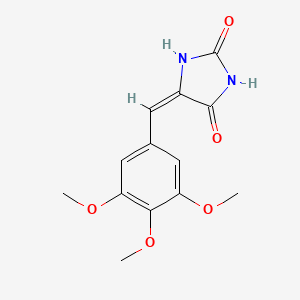
![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)
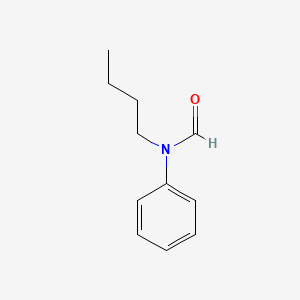

![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)
